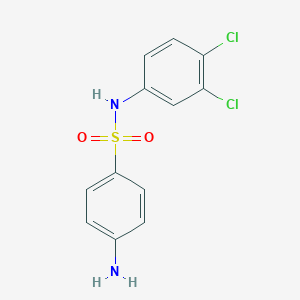

4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide

説明

Historical Context and Development

The discovery of sulfonamides in the early 20th century marked a pivotal shift in medicinal chemistry. Sulfonamide derivatives emerged as the first synthetic antibiotics, with prontosil (a prodrug hydrolyzed to sulfanilamide) demonstrating efficacy against streptococcal infections. The structural simplicity of sulfanilamide (4-aminobenzenesulfonamide) enabled systematic modifications to enhance pharmacological properties.

4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, a derivative featuring dichlorophenyl and sulfonamide groups, was developed to exploit the synergistic effects of halogenation and sulfonamide functionality. Early studies focused on optimizing antibacterial activity, but subsequent research revealed its potential as a carbonic anhydrase (CA) inhibitor. The compound’s development reflects broader trends in sulfonamide chemistry, where substituent engineering balances lipophilicity, target selectivity, and metabolic stability.

IUPAC Nomenclature and Chemical Identity

The compound is systematically named This compound under IUPAC rules. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{Cl}2\text{N}2\text{O}_2\text{S} $$, with a molecular weight of 317.19 g/mol. Key structural features include:

- A benzene ring substituted with a sulfonamide group ($$-\text{SO}_2\text{NH}-$$) at position 1.

- An amino group ($$-\text{NH}_2$$) at position 4 of the benzene ring.

- A 3,4-dichlorophenyl group attached to the sulfonamide nitrogen.

The crystal structure, confirmed via X-ray diffraction, shows planar geometry with hydrogen bonding between the sulfonamide oxygen and amino hydrogen. The dichlorophenyl group enhances hydrophobic interactions in enzyme binding pockets.

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 34392-63-7 |

| Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{Cl}2\text{N}2\text{O}_2\text{S} $$ |

| Molecular Weight | 317.19 g/mol |

| InChIKey | CDCMAMVXGZBIAX-UHFFFAOYSA-N |

Significance in Chemical Research

This compound is a cornerstone in studying sulfonamide-enzyme interactions. Key research areas include:

- Carbonic Anhydrase Inhibition : It selectively inhibits tumor-associated CA isoforms (e.g., CA IX/XII) with IC$$_{50}$$ values of 10.93–25.06 nM, making it a candidate for anticancer therapies.

- Antimicrobial Applications : While less potent than early sulfa drugs, its dichlorophenyl group improves membrane permeability, enabling activity against multidrug-resistant Staphylococcus aureus.

- Synthetic Versatility : Serves as a precursor for radiopharmaceuticals (e.g., $$^{99\text{m}}\text{Tc}$$-labeled derivatives for tumor imaging).

Table 2: Research Applications of this compound

Classification within Benzenesulfonamide Derivatives

The compound belongs to the N-arylbenzenesulfonamide subclass, distinguished by:

- Substituent Pattern : The 3,4-dichlorophenyl group differentiates it from simpler derivatives like sulfanilamide.

- Bioisosteric Relationships : Compared to 4-amino-N-(4-nitrophenyl)benzenesulfonamide, the dichloro substitution enhances CA affinity but reduces aqueous solubility.

Table 3: Comparative Analysis of Benzenesulfonamide Derivatives

| Compound | Substituent | Key Activity |

|---|---|---|

| 4-Amino-N-(3,4-dichlorophenyl) | 3,4-dichlorophenyl | CA IX inhibition (IC$$_{50}$$ = 10.93 nM) |

| 4-Amino-N-(4-nitrophenyl) | 4-nitrophenyl | Antibacterial (MIC = 32 μg/mL) |

| 4-Amino-N-(3-chlorophenyl) | 3-chlorophenyl | Antifungal (IC$$_{50}$$ = 6.31 μM) |

The dichlorophenyl moiety increases van der Waals interactions with hydrophobic enzyme pockets, while the amino group facilitates hydrogen bonding. This balance underpins its dual role in therapeutic and diagnostic research.

特性

IUPAC Name |

4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-11-6-3-9(7-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCMAMVXGZBIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acetylation and Chlorosulfonation

The synthesis begins with the acetylation of a β-phenethylamine derivative using acetic acid or acetic anhydride. In a representative procedure, β-phenethylamine (300 kg) reacts with acetic acid (300 kg) under reflux for 4 hours, yielding N-acetylphenethylamine. This intermediate is dissolved in chloroform and subjected to chlorosulfonation with chlorosulfonic acid (1:1.42–1:3.6 molar ratio) at 60–70°C for 2–4 hours. Phosphorus pentachloride or thionyl chloride is then introduced to generate the sulfonyl chloride intermediate, critical for subsequent ammonification.

Optimization Note : Excessive chlorosulfonic acid increases byproduct formation, while insufficient amounts reduce sulfonyl chloride yield. A molar ratio of 1:1.8 (β-phenethylamine:chlorosulfonic acid) balances efficiency and cost.

Ammonification and Hydrolysis

The sulfonyl chloride intermediate reacts with 3,4-dichloroaniline in dichloromethane or chloroform at 60–75°C for 2–4 hours. Ammonification is followed by hydrolysis using 18–30% sodium hydroxide at 105–115°C to cleave the acetyl protecting group. Post-hydrolysis, the crude product is purified via activated carbon treatment and recrystallization from methanol or ethanol, achieving a final yield of 68–72%.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60–75°C (ammonification) | |

| NaOH Concentration | 18–30% (hydrolysis) | |

| Recrystallization Solvent | Methanol/Ethanol | |

| Overall Yield | 68–72% |

Copper-Catalyzed Cyanation and Sulfonamide Formation

Cyanation of Halogenated Anilines

A modified Ullmann reaction enables the introduction of the amino group. 4-Bromo-2,6-difluoroaniline reacts with copper(I) cyanide (3 eq.) in dimethylformamide (DMF) at reflux for 24 hours, yielding 4-amino-3,5-difluorobenzonitrile. Although this method targets fluorinated analogs, replacing fluorine with chlorine substituents adapts the protocol for 4-amino-N-(3,4-dichlorophenyl)benzenesulfonamide.

Critical Step : DMF acts as both solvent and catalyst, facilitating cyanation at 150°C. Residual DMF must be thoroughly removed via aqueous extraction to prevent side reactions.

Sulfonamide Coupling

The nitrile intermediate undergoes hydrolysis to the carboxylic acid using 1 M NaOH, followed by esterification with thionyl chloride to form the acyl chloride. Reacting this with 3,4-dichloroaniline in dichloroethane at 50°C produces the sulfonamide. Final purification involves silica gel chromatography (CHCl/n-hexane, 2:1) to isolate the product in 65–70% yield.

Advantages :

-

Avoids hazardous chlorosulfonic acid.

-

Enables modular substitution of aryl groups.

One-Pot Sulfonation and Amine Coupling

Direct Sulfonation of Benzene Derivatives

In a streamlined approach, benzenesulfonic acid reacts with phosphorus pentachloride (PCl) and phosphorus oxychloride (POCl) to form benzenesulfonyl chloride. This intermediate couples with 3,4-dichloroaniline in ethyl ether at room temperature, with sodium iodide (2 eq.) accelerating the nucleophilic substitution.

Reaction Conditions :

Purification and Characterization

The crude product is washed with 5–10°C cold water to remove inorganic salts and recrystallized from ethyl acetate. Nuclear magnetic resonance (NMR) confirms the structure:

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Chemical Applications

1. Building Block for Synthesis

- Role in Organic Chemistry : This compound serves as a fundamental building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

2. Reaction Pathways

- Types of Reactions : The compound can undergo several reactions:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to yield corresponding amines.

- Substitution : The dichlorophenyl group is reactive towards nucleophilic substitution reactions.

- Common Reagents : Typical reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Applications

1. Enzyme Inhibition

- Mechanism of Action : Research indicates that 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide may inhibit specific enzymes by binding to their active sites. This inhibition disrupts metabolic pathways and can lead to therapeutic effects .

- Case Study on Carbonic Anhydrase Inhibition : A study demonstrated that derivatives of this compound exhibit significant binding affinity towards carbonic anhydrases (CAs), suggesting potential applications in treating conditions related to enzyme dysfunction .

2. Antimicrobial Properties

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics.

Medical Applications

1. Anticancer Properties

- Research Findings : Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxicity against several cancer cell lines, including acute lymphoblastic leukemia and neuroblastoma cells. The compound exhibited an IC50 value of 0.3 µM against certain cancer cell lines, indicating potent activity .

- Mechanism of Anticancer Activity : The anticancer mechanism is believed to involve the induction of apoptosis in cancer cells through the inhibition of key signaling pathways .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Essential for creating complex molecules |

| Biological Research | Enzyme inhibitor | Significant binding affinity towards CAs |

| Medicine | Antimicrobial and anticancer agent | Potent cytotoxicity against various cancer cells |

作用機序

The mechanism of action of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide and Analogs

Analysis of Substituent Effects

Electronic and Steric Influence :

- This could influence solubility and membrane permeability .

- Heterocyclic Substituents (SMX, Sulfisoxazole, Pyrimidine/Pyrazine Derivatives): SMX: The 5-methylisoxazole group introduces steric bulk and a heterocyclic ring, which may enhance binding to bacterial dihydropteroate synthase (DHPS) . Pyrimidine/Pyrazine Derivatives: Nitrogen-rich rings (e.g., 4-methyl-2-pyrimidinyl in CAS 127-79-7) may alter hydrogen-bonding interactions, affecting target affinity .

pKa and Ionization Behavior :

Research Findings and Limitations

- Structural Studies: No crystallographic data for the target compound are provided in the evidence, though SHELX software () is widely used for such analyses.

- Functional Data : Evidence gaps exist regarding the target compound’s bioactivity, solubility, and pharmacokinetics. Comparisons rely on inferred properties from structural analogs.

生物活性

Overview

4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the molecular formula and a molecular weight of approximately 317.19 g/mol. Its structure comprises an amino group and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is believed to bind to specific active sites on enzymes, disrupting their function and thereby influencing various metabolic pathways. This mechanism is crucial for its potential therapeutic applications, including antimicrobial and anticancer effects .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit bacterial growth by targeting folic acid synthesis pathways in bacteria. This mechanism is similar to other sulfonamides, which are known to interfere with the synthesis of dihydropteroate synthase.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example, it has been investigated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by modulating key regulatory proteins such as Bcl-2 and Bax .

Case Studies

- Inhibition of Metastatic Tumors : A study highlighted the efficacy of sulfonamide compounds, including this compound, in inhibiting carbonic anhydrase IX (CAIX), which is often overexpressed in metastatic tumors. The compound showed a greater inhibitory effect on CAIX compared to other carbonic anhydrases, suggesting its potential as a targeted cancer therapy .

- Cardiovascular Effects : Another investigation focused on the cardiovascular implications of benzenesulfonamides. In isolated rat heart models, derivatives were shown to affect perfusion pressure and coronary resistance significantly. This suggests that this compound may interact with calcium channels, impacting cardiovascular function .

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-aminobenzenesulfonyl chloride with 3,4-dichloroaniline. Key steps include:

- Base Selection: Triethylamine (TEA) is commonly used to neutralize HCl generated during sulfonamide bond formation .

- Solvent Optimization: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours ensures controlled reactivity .

- Purification: Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

- Yield Improvement: Pre-drying reagents and using inert atmospheres (N₂/Ar) minimize side reactions.

Q. How is the structural identity of this compound validated in research settings?

Methodological Answer:

- X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, confirming bond angles, torsion angles, and packing motifs .

- Spectroscopic Techniques:

- Elemental Analysis: Matches theoretical molecular formula (C₁₂H₁₀Cl₂N₂O₂S, MW 317.19) within ±0.3% error .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate Fukui indices to identify electrophilic/nucleophilic sites. Chlorine atoms at positions 3/4 show high electrophilicity, favoring substitution .

- Simulate transition states using Gaussian09 with B3LYP/6-31G(d) to predict activation energies for SNAr reactions .

- Molecular Dynamics (MD): Solvent effects (e.g., DMSO vs. water) on reaction kinetics are modeled using GROMACS .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Dose-Response Replication: Test compound purity (HPLC ≥98%) to exclude impurities (e.g., nitro derivatives) as confounding factors .

- Target-Specific Assays:

- Enzyme Inhibition: Screen against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow kinetics .

- Cell-Based Models: Compare IC₅₀ values in MCF-7 (breast cancer) vs. HEK293 (normal cells) to assess selectivity .

- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 743255) with in-house results to identify assay-specific variables .

Q. How is structure-activity relationship (SAR) analysis conducted for sulfonamide derivatives?

Methodological Answer:

- Analog Synthesis: Replace dichlorophenyl with fluorophenyl or methyl groups to assess electronic/steric effects .

- Pharmacophore Mapping: Use Schrödinger’s Phase to align analogs and identify critical H-bond acceptors (sulfonamide O) and hydrophobic regions (Cl substituents) .

- QSAR Modeling:

- Train models with descriptors like logP, polar surface area, and Hammett constants (σ) using partial least squares (PLS) .

- Validate with leave-one-out cross-validation (Q² > 0.6) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。